methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate
Description
Methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a 1,3-benzodioxole moiety fused to a 1,2-dihydroisoquinolin-1-one core, which is further linked via a carbonyl bridge to a beta-alaninate methyl ester. Structural characterization of such compounds typically relies on crystallographic tools like SHELX for refinement and ORTEP-3 for visualization, as noted in the literature .
Properties
Molecular Formula |
C21H18N2O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 3-[[2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C21H18N2O6/c1-27-19(24)8-9-22-20(25)16-11-23(21(26)15-5-3-2-4-14(15)16)13-6-7-17-18(10-13)29-12-28-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,25) |
InChI Key |
BIPSJUZCWFGDJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate typically involves multiple steps, including the formation of the benzodioxole ring and the subsequent attachment of the isoquinoline and beta-alanine moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Preliminary studies suggest that methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate exhibits significant biological activity. Compounds with similar structures have been reported to possess various pharmacological effects:
-
Anticancer Activity : Research indicates that derivatives of isoquinoline can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated notable efficacy against leukemia and central nervous system cancer cell lines .
Cell Line Inhibition Percentage MOLT-4 (Leukemia) 84.19% SF-295 (CNS) 72.11%
Potential Applications
Given its structural complexity and preliminary biological findings, this compound has potential applications in several fields:
- Medicinal Chemistry : The compound may serve as a lead structure for developing new anticancer agents or other therapeutics targeting specific biological pathways.
- Pharmacological Research : Further investigation into its mechanism of action could provide insights into its efficacy and safety profile.
- Synthetic Organic Chemistry : The versatility of this compound in synthetic pathways allows for modifications that could enhance its biological properties.
Mechanism of Action
The mechanism of action of methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological system or its application in a specific chemical reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include other isoquinolinone derivatives and beta-alaninate esters. Key structural variations among these analogues involve:
- Aryl substituents : Replacement of the 1,3-benzodioxol-5-yl group with simpler aryl groups (e.g., phenyl, naphthyl) or electron-deficient rings.
- Amino acid esters: Substitution of beta-alaninate with other amino acid esters (e.g., glycine, L-alanine).
- Backbone modifications: Alterations to the dihydroisoquinolinone core, such as saturation or heteroatom introduction.
Table 1: Comparative Structural and Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
Methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate, also known by its CAS number 1401587-71-0, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O6. The compound features a benzodioxole moiety, which is often associated with various biological activities, including anti-inflammatory and antioxidant properties.
| Property | Value |
|---|---|
| Molecular Weight | 368.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| CAS Number | 1401587-71-0 |
Antitumor Activity
Recent studies have indicated that compounds featuring the benzodioxole structure exhibit significant antitumor properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, with notable synergy when combined with doxorubicin . This suggests that this compound may also possess similar antitumor potential.
The proposed mechanism of action for compounds containing the benzodioxole moiety involves the induction of apoptosis in cancer cells. This is mediated through the activation of caspases and the modulation of various signaling pathways related to cell survival and death .
Antimicrobial Activity
In addition to its antitumor effects, there is emerging evidence suggesting that this compound may exhibit antimicrobial properties. Similar compounds have shown activity against bacterial strains and fungi, indicating a broader spectrum of biological activity .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a related compound on human breast cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial effects of benzodioxole derivatives against pathogenic bacteria. The results showed that these compounds inhibited bacterial growth effectively and could serve as templates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of benzodioxole-containing compounds has revealed that specific substitutions on the benzodioxole ring can significantly enhance biological activity. For instance, modifications that increase lipophilicity or introduce electron-withdrawing groups have been associated with improved potency against cancer cells .
Toxicity Studies
Toxicological evaluations are crucial for assessing the safety profile of this compound. Preliminary studies indicate low cytotoxicity in mammalian cells at therapeutic concentrations, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
